dinaphthalen-1-yl 9H-fluorene-2,7-disulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dinaphthalen-1-yl 9H-fluorene-2,7-disulfonate is a complex organic compound with the molecular formula C33H22O6S2 It is characterized by the presence of two naphthalene groups attached to a fluorene core, which is further substituted with two sulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dinaphthalen-1-yl 9H-fluorene-2,7-disulfonate typically involves the sulfonation of 9H-fluorene followed by the attachment of naphthalene groups. One common method involves the reaction of 9H-fluorene with sulfuric acid to introduce sulfonate groups at the 2 and 7 positions. This is followed by a Friedel-Crafts alkylation reaction with naphthalene to attach the naphthalene groups to the fluorene core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, concentration, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Dinaphthalen-1-yl 9H-fluorene-2,7-disulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove sulfonate groups or to reduce other functional groups present in the molecule.
Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce desulfonated fluorene derivatives. Substitution reactions can result in a variety of functionalized fluorene compounds.
Scientific Research Applications
Dinaphthalen-1-yl 9H-fluorene-2,7-disulfonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological macromolecules.
Mechanism of Action
The mechanism by which dinaphthalen-1-yl 9H-fluorene-2,7-disulfonate exerts its effects depends on its specific application. In chemical reactions, the sulfonate groups can act as leaving groups, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with proteins or nucleic acids, affecting their function and activity. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- Di(2-naphthyl) 9H-fluorene-2,7-disulfonate
- Di(1-naphthyl) 9-oxo-9H-fluorene-2,7-disulfonate
- Bis(2-methylphenyl) 9H-fluorene-2,7-disulfonate
Uniqueness
Dinaphthalen-1-yl 9H-fluorene-2,7-disulfonate is unique due to the specific positioning of the naphthalene groups and the sulfonate groups on the fluorene core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C33H22O6S2 |
---|---|
Molecular Weight |
578.7 g/mol |
IUPAC Name |
dinaphthalen-1-yl 9H-fluorene-2,7-disulfonate |
InChI |
InChI=1S/C33H22O6S2/c34-40(35,38-32-13-5-9-22-7-1-3-11-30(22)32)26-15-17-28-24(20-26)19-25-21-27(16-18-29(25)28)41(36,37)39-33-14-6-10-23-8-2-4-12-31(23)33/h1-18,20-21H,19H2 |
InChI Key |
NZMLLDRHJLDALH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)OC3=CC=CC4=CC=CC=C43)C5=C1C=C(C=C5)S(=O)(=O)OC6=CC=CC7=CC=CC=C76 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.